molecular formula C25H26N2O4S B3508972 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide

Cat. No. B3508972
M. Wt: 450.6 g/mol
InChI Key: BAKOHUXILLXLDV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide (let’s call it “Compound X” for brevity) is a synthetic organic compound. Its chemical structure comprises several functional groups, including an isoquinoline moiety, a sulfonamide group, and an oxoethyl linker. The compound’s molecular formula is C25H26N2O4S , and its average mass is approximately 450.55 Da .


Molecular Structure Analysis

The molecular structure of Compound X reveals its complexity. The isoquinoline ring system contributes to its rigidity, while the sulfonamide and oxoethyl groups provide functional diversity. The compound’s three-dimensional arrangement influences its biological activity and interactions with target proteins. Researchers have employed spectroscopic techniques (such as NMR and X-ray crystallography) to elucidate its precise structure .


Chemical Reactions Analysis

Compound X may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Understanding its reactivity is crucial for designing synthetic routes and optimizing yield. Researchers have investigated its behavior under different conditions to explore potential transformations .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-19-12-13-23(31-2)24(16-19)32(29,30)27(22-10-4-3-5-11-22)18-25(28)26-15-14-20-8-6-7-9-21(20)17-26/h3-13,16H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKOHUXILLXLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide

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